6-Chloro-7-(3-nitrobenzyl)-7h-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7008-54-0 |
|---|---|
Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
6-chloro-7-[(3-nitrophenyl)methyl]purine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-10-12(15-6-14-11)16-7-17(10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2 |
InChI Key |
CQCLHLHHHFBXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Derivatization of 6 Chloro 7 3 Nitrobenzyl 7h Purine
Established Synthetic Routes to 6-Chloro-7-(3-nitrobenzyl)-7H-purine
The synthesis of this compound is a multi-step process that hinges on fundamental principles of purine (B94841) chemistry, including the strategic construction of the purine core and the regioselective introduction of substituents.
Overview of Precursor Synthesis Strategies in Purine Chemistry
The construction of the purine ring system is a well-established field in heterocyclic chemistry. The primary starting material for the synthesis of 6-chloropurine (B14466) is hypoxanthine (B114508). The chlorination of hypoxanthine is typically achieved using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline, to yield 6-chloropurine. google.com This foundational reaction provides the essential purine core functionalized with a leaving group at the C-6 position, priming it for subsequent derivatization.
Another critical precursor is 3-nitrobenzyl bromide, which is synthesized from 3-nitrotoluene (B166867) via radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Regioselective N-Alkylation Approaches at the Purine Nitrogen (N-7 Position)
The alkylation of the purine ring is a crucial step that often presents a regioselectivity challenge, as alkylation can occur at both the N-7 and N-9 positions of the imidazole (B134444) ring. Direct alkylation of 6-chloropurine with an alkyl halide, such as 3-nitrobenzyl bromide, under basic conditions typically leads to a mixture of the N-7 and N-9 isomers. nih.govacs.org
The reaction of 6-chloropurine with 3-nitrobenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) will produce both this compound and 6-chloro-9-(3-nitrobenzyl)-9H-purine. The separation of these regioisomers can be accomplished using chromatographic techniques, such as column chromatography on silica (B1680970) gel.
While direct alkylation often lacks high regioselectivity, specialized methods have been developed to favor the N-7 isomer. One such approach involves the use of N-trimethylsilylated purines reacted with a tert-alkyl halide in the presence of a Lewis acid catalyst like SnCl₄, which has been shown to be highly regioselective for the N-7 position. nih.gov However, for primary benzyl (B1604629) halides like 3-nitrobenzyl bromide, the direct alkylation method remains a common approach, with the subsequent separation of isomers being a necessary step.
The differentiation between the N-7 and N-9 isomers is critical and can be achieved using spectroscopic methods, particularly ¹³C NMR. The chemical shift of the C5 carbon of the purine ring is a key indicator: for N-9 alkylated 6-chloropurines, the C5 chemical shift is typically around 132 ppm, whereas for the N-7 isomers, it is more shielded and appears at a lower value of approximately 123 ppm. nih.govacs.org
Halogenation and Substituent Introduction at the Purine Core (C-6 Position)
The introduction of the chlorine atom at the C-6 position is a pivotal step in the synthesis of the target compound. This is most commonly achieved by the treatment of hypoxanthine with phosphoryl chloride (POCl₃). google.com The reaction is often carried out at reflux temperature and may be facilitated by the addition of a high-boiling tertiary amine. This chlorination step transforms the hydroxyl group of hypoxanthine into a good leaving group, the chloride, which is susceptible to nucleophilic attack.
Advanced Chemical Modifications and Derivatization Strategies for this compound
The presence of the chloro substituent at the C-6 position and the nitro group on the benzyl moiety makes this compound an excellent scaffold for a variety of chemical transformations.
Nucleophilic Aromatic Substitution Reactions at C-6 and C-2 Positions of the Purine Ring
The chlorine atom at the C-6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles.
Common nucleophiles include amines, alkoxides, and thiolates. For instance, treatment with various primary or secondary amines in a suitable solvent like n-butanol at elevated temperatures can yield a library of 6-amino-7-(3-nitrobenzyl)-7H-purine derivatives. nih.gov Similarly, reaction with sodium alkoxides or sodium thiophenoxides can lead to the corresponding 6-alkoxy and 6-thioether derivatives.
While the C-6 position is the most reactive site for nucleophilic attack, derivatization at the C-2 position is also possible, although it generally requires harsher reaction conditions. For purines containing a leaving group at the C-2 position, similar nucleophilic substitution reactions can be performed.
| Starting Material | Nucleophile | Product |
|---|---|---|
| This compound | Aniline | 6-(Phenylamino)-7-(3-nitrobenzyl)-7H-purine |
| This compound | Sodium methoxide | 6-Methoxy-7-(3-nitrobenzyl)-7H-purine |
| This compound | Sodium thiophenoxide | 6-(Phenylthio)-7-(3-nitrobenzyl)-7H-purine |
| This compound | Cyclopropylamine | 6-(Cyclopropylamino)-7-(3-nitrobenzyl)-7H-purine |
Chemical Transformations of the 3-Nitrobenzyl Moiety
The 3-nitrobenzyl group offers another site for chemical modification, primarily through the reduction of the nitro group. The nitro group is a strong electron-withdrawing group and its reduction to an amino group can significantly alter the electronic properties and biological activity of the molecule.
A variety of reducing agents can be employed for the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate) is a common and efficient method. nih.gov Other reducing systems, such as tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be utilized. jsynthchem.com
The resulting 3-aminobenzyl moiety can then be further functionalized, for example, through acylation, sulfonylation, or diazotization followed by subsequent reactions, thereby expanding the chemical diversity of the synthesized purine derivatives.
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| 6-Substituted-7-(3-nitrobenzyl)-7H-purine | H₂, Pd/C, Ethanol | 6-Substituted-7-(3-aminobenzyl)-7H-purine |
| 6-Substituted-7-(3-nitrobenzyl)-7H-purine | SnCl₂·2H₂O, Ethanol, Reflux | 6-Substituted-7-(3-aminobenzyl)-7H-purine |
| 6-Substituted-7-(3-nitrobenzyl)-7H-purine | NaBH₄, Ni(PPh₃)₄, Ethanol | 6-Substituted-7-(3-aminobenzyl)-7H-purine |
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs based on the this compound scaffold is pivotal for conducting Structure-Activity Relationship (SAR) studies. These studies systematically alter the molecule's structure to understand how chemical modifications affect its biological activity. A common synthetic strategy begins with a commercially available purine core, such as 6-chloropurine, which serves as a versatile starting material. nih.gov
The initial and critical step is the regioselective alkylation at the N7 position of the purine ring. Direct alkylation of 6-chloropurine with an appropriate alkyl halide, such as 3-nitrobenzyl bromide, often yields a mixture of N7 and N9 isomers. nih.gov To achieve regioselectivity for the desired N7 isomer, methods involving N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4 can be employed. nih.gov
The general synthetic approach can be summarized as:
N7-Alkylation: Regioselective introduction of the 3-nitrobenzyl group onto the 6-chloropurine core.
C6-Diversification: Nucleophilic substitution of the C6-chloro group with a library of amines, alcohols, or thiols to generate the final analogs for SAR analysis.
An example of such diversification is the reaction with various anilines to create 6,7-disubstituted 7H-purine analogues, which can then be evaluated for their biological effects. ijpsdronline.com
Table 1: Examples of C6-Substitutions on a 7-Substituted Purine Core for SAR Studies
| C6-Substituent Group | Rationale for Inclusion in SAR Study |
| Substituted Anilines | To probe hydrophobic interactions and hydrogen bonding potential. |
| Alkyl Amines | To investigate the effect of chain length and branching on activity. |
| Thiophenols | To introduce sulfur-containing moieties and explore different electronic properties. |
| Alkoxides/Phenoxides | To replace the nitrogen linkage with an oxygen bridge and assess the impact on conformation and activity. ijpsdronline.com |
Solid-Phase Synthetic Methodologies for Purine Derivatives
Solid-phase synthesis offers a powerful high-throughput approach for creating large libraries of purine derivatives for screening purposes. While specific literature detailing the solid-phase synthesis of this compound is not prevalent, the general principles are well-established for purine scaffolds.
The methodology typically involves the following key steps:
Immobilization: A suitable purine building block is anchored to a solid support (resin), often through a linker attached to a reactive functional group on the purine. For a 6-chloropurine derivative, attachment could be conceived through other positions if they are suitably functionalized, or a precursor purine could be attached before chlorination.
Sequential Reactions: The resin-bound purine is then subjected to a series of chemical reactions to build the desired molecule. In the context of the target scaffold, this would involve the N7-benzylation followed by the nucleophilic displacement of the 6-chloro group, similar to the solution-phase synthesis. The key advantage here is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product after each step.
Cleavage: Once the synthesis is complete, the final purine analog is cleaved from the solid support, typically under acidic conditions (e.g., using trifluoroacetic acid), to yield the purified product.
This approach allows for the rapid and parallel synthesis of a multitude of analogs by splitting the resin into different reaction vessels for the C6 diversification step, thereby accelerating the SAR discovery process.
Spectroscopic and Chromatographic Characterization Techniques for Novel 7H-Purine Analogs
The structural confirmation and purity assessment of newly synthesized 7H-purine analogs are accomplished using a combination of modern spectroscopic and chromatographic techniques.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful tools for elucidating the precise molecular structure. ijpsdronline.com
1H NMR: Provides information on the number and chemical environment of protons. For a compound like this compound, characteristic signals would include singlets for the purine ring protons (H-2 and H-8), a singlet for the benzylic methylene (B1212753) protons (-CH2-), and multiplets for the protons on the 3-nitrophenyl ring. nih.govnih.gov
Table 2: Typical 1H NMR Chemical Shifts for Substituted 7-Benzyl-7H-Purine Analogs
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Purine H-8 | 8.3 - 8.8 | Singlet |
| Purine H-2 | 8.4 - 8.9 | Singlet |
| Benzyl -CH2- | 5.5 - 5.6 | Singlet |
| Aromatic (Benzyl) | 7.5 - 8.2 | Multiplet |
Data compiled from representative compounds in the literature. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which allows for the confirmation of its elemental formula. ijpsdronline.comredalyc.org This technique provides definitive evidence of a successful synthesis.
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compounds. mdpi.comresearchgate.net An analytical chromatogram of a pure sample should show a single major peak. The technique is also used to monitor the progress of a reaction by analyzing small aliquots of the reaction mixture over time. mdpi.com A typical setup involves a reverse-phase column (e.g., C18) with a gradient elution system, often using mixtures of water and acetonitrile (B52724) containing a modifier like formic acid.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of chemical reactions and to get a preliminary indication of product purity. nih.gov By comparing the retention factor (Rf) of the starting material, the reaction mixture, and the product spot, chemists can quickly determine if the starting material has been consumed and a new compound has been formed.
These analytical methods, when used in concert, provide unambiguous confirmation of the identity, structure, and purity of novel 7H-purine analogs, which is a prerequisite for their inclusion in any subsequent biological or SAR studies.
In Vitro and Cellular Biological Activities and Mechanisms of Action of 6 Chloro 7 3 Nitrobenzyl 7h Purine and Its Analogs
Exploration of Potential Therapeutic Modalities
The purine (B94841) scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives approved for clinical use. The introduction of a chlorine atom at the 6-position and a substituted benzyl (B1604629) group at the N7-position can significantly modulate the biological activity of the purine ring.
Anticancer Potential and Cytotoxic Activity in Diverse Cancer Cell Lines
Purine analogs are a well-established class of anticancer agents. The cytotoxic effects of 6-chloropurine (B14466) derivatives have been demonstrated across a wide range of cancer cell lines. For instance, a series of 9-(4-substituted benzyl)purines have shown promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with some analogs exhibiting IC50 values in the sub-micromolar range. researchgate.net Specifically, 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine analogs displayed significant IC50 values, comparable to the established anticancer drug camptothecin. researchgate.netresearchgate.net
Furthermore, studies on other 6,9-disubstituted purine analogues revealed potent cytotoxic activities with IC50 values ranging from 0.05 to 21.8 μM against Huh7, HCT116, and MCF7 cancer cells. researchgate.netresearchgate.net The lipophilicity introduced by substituents has been shown to contribute to cytotoxic activity, particularly against CNS cancer cell lines. ugr.es For example, N9-[4'-Chloro-2'-butynyl-1'-yl]-2,6-dichloropurine exhibited GI50 values of 4-7 μM in CNS cancer cell lines. ugr.es While these examples pertain to N9-substituted purines, the presence of a benzyl group at the N7-position in 6-Chloro-7-(3-nitrobenzyl)-7H-purine suggests a potential for similar cytotoxic effects, although the specific activity would be dependent on the precise substitution pattern.
Table 1: Cytotoxic Activity of Selected Purine Analogs
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| 6-(4-(4-trifluoromethylphenyl)piperazine) analog | Huh7 (Liver) | 0.08 - 0.13 | researchgate.netresearchgate.net |
| 6-(4-(3,4-dichlorophenyl)piperazine) analog | Huh7 (Liver) | < 0.1 - 0.13 | researchgate.netresearchgate.net |
| N9-[4'-Chloro-2'-butynyl-1'-yl]-2,6-dichloropurine | CNS Cancer Cell Lines | 4 - 7 | ugr.es |
| 6-alkoxy purine analog 12 | Jurkat (T-cell leukemia) | Not specified | ugr.es |
Note: This table presents data for analogs of this compound to illustrate the potential cytotoxic activity of this class of compounds.
Antiviral Properties of Related Purine and Pyrrolo[2,3-d]pyrimidine Analogs
Purine analogs have a long history as antiviral agents. The 6-chloropurine moiety, in particular, has been a key component in the development of compounds with antiviral activity. Nucleoside analogs featuring a 6-chloropurine base have demonstrated efficacy against various viruses, including SARS-CoV. nih.gov The antiviral activity of these compounds is often dependent on their conversion to the corresponding nucleotide triphosphate, which can then inhibit viral polymerases.
For instance, 6-chloropurine arabinoside has shown potent activity against varicella-zoster virus (VZV), with its action being dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase. nih.gov This compound also displayed moderate activity against herpes simplex virus type 1 (HSV-1), HSV-2, and vaccinia virus. nih.gov While these examples are nucleoside analogs, they highlight the potential of the 6-chloropurine scaffold in antiviral drug design. The activity of non-nucleoside analogs like this compound would likely operate through a different mechanism, possibly by inhibiting other viral or host cell enzymes essential for viral replication.
Research on 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleoside analogs has also revealed potent antiviral activity, particularly against influenza A virus strains H1N1 and H3N2. nih.gov This further underscores the importance of the purine-like core structure in achieving antiviral effects.
Other Emerging Biological Activities of Purine Derivatives
The versatility of the purine scaffold extends beyond anticancer and antiviral applications. Purine derivatives have been explored for a multitude of other biological activities. For example, certain purine analogs have been investigated as inhibitors of carbonic anhydrase and for their antimicrobial properties. beilstein-journals.org Additionally, the structural similarity of purines to endogenous signaling molecules like adenosine (B11128) and guanosine (B1672433) has led to the development of purine-based inhibitors for a wide array of enzymes, including kinases, which are discussed in more detail in a subsequent section. The diverse biological landscape of purine derivatives suggests that this compound could potentially exhibit a range of biological effects beyond cytotoxicity.
Investigation of Cellular Pathway Modulation and Biological Processes
The therapeutic effects of purine analogs are often rooted in their ability to modulate fundamental cellular processes, such as apoptosis and cell cycle progression, and to inhibit key enzymes like protein kinases.
Induction of Apoptosis and Cell Cycle Arrest (e.g., S-phase, G2/M phase)
A common mechanism by which purine analogs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on 6-alkoxy purine analogs have shown their ability to induce apoptosis in Jurkat T-cell leukemia cells. ugr.es This was evidenced by an increase in the sub-G1 cell population in cell cycle analysis and confirmed by annexin-V assays. ugr.es The induction of apoptosis by these compounds was found to be dependent on caspase activation. ugr.es
Furthermore, other purine derivatives have been shown to cause cell cycle arrest at various phases. For example, certain ciprofloxacin-derivatives, which share some structural similarities with purines, have been shown to cause G2/M phase arrest in colorectal and non-small cell lung carcinoma cells. beilstein-journals.org Benzimidazole derivatives, another class of heterocyclic compounds, have also been reported to induce cell cycle arrest and apoptosis. chemscene.comresearchgate.net The sulfone N-7′-alkylated-6-chloropurine 18 was reported to be the most active derivative in a series of benzofused pyrimidines and purines, arresting T24 cells in the G2/M phase and inducing early apoptosis. nih.gov These findings suggest that this compound may also have the potential to interfere with cell cycle progression and trigger apoptotic pathways in cancer cells.
Kinase Inhibition Profiles (e.g., EGFR/HER2, CDKs, Src, VEGFR2, Hsp90α)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold is a well-known "privileged structure" for the design of kinase inhibitors due to its resemblance to the adenine (B156593) core of ATP.
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere, have been developed as potent inhibitors of a variety of kinases, including Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks). nih.gov Benzodiazine heterocycles, which also share structural features with purines, have shown anticancer activity through the inhibition of protein kinases and receptor tyrosine kinases. rsc.org
While a specific kinase inhibition profile for this compound is not available, the general propensity for purine derivatives to act as kinase inhibitors is well-documented. For example, some purine analogs have been investigated as inhibitors of cyclin-dependent kinases (CDKs). The development of multitargeted kinase inhibitors often involves the use of purine-like scaffolds to achieve broader activity against various cancer-related signaling pathways. nih.gov The structural features of this compound make it a candidate for investigation as a potential inhibitor of various kinases.
Table 2: Kinase Inhibition by Purine Analogs and Related Heterocycles
| Compound Class/Analog | Target Kinase(s) | Activity/Potency | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | BTK, PI3Ks | Potent inhibition | nih.gov |
| Benzodiazine derivatives | Protein kinases, Receptor tyrosine kinases | Anticancer activity | rsc.org |
| Flavone-based inhibitors | CDK1 | Potent inhibition | nih.gov |
Note: This table provides examples of kinase inhibition by classes of compounds structurally related to this compound to illustrate the potential for this type of activity.
Perturbation of Key Signaling Pathways (e.g., Hedgehog Pathway via Smoothened antagonism)
The Hedgehog (HH) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (SMO) receptor is a key component of this pathway and a primary target for therapeutic intervention. Analogs of this compound, featuring the purine core, have been investigated as SMO antagonists.
One study detailed the development of novel SMO antagonists based on a purine scaffold. These compounds were designed to overcome resistance to existing therapies. The most active of these purine derivatives, compound 4s , demonstrated significant inhibition of cell growth and was selectively cytotoxic to cancer cells over normal cells. This compound was confirmed to be a SMO antagonist through BODIPY-cyclopamine displacement assays. Furthermore, treatment with 4s led to the downregulation of PTCH and GLI1 gene expression, which are downstream targets of the Hedgehog pathway. This indicates that the compound effectively blocks the signaling cascade initiated by SMO. The ability of this purine analog to induce apoptosis in human cancer cells was found to be more potent than the established SMO inhibitor, vismodegib.
The following table summarizes the cytotoxic activity of a representative purine-based SMO antagonist analog in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A375 | Melanoma | >50 |
| B16-F10 | Murine Melanoma | 15.3 ± 1.2 |
| PANC-1 | Pancreatic Cancer | 25.4 ± 1.8 |
| HEK293 | Normal Embryonic Kidney | >50 |
Data for compound 4s, a representative purine-based SMO antagonist.
Modulation of Nucleoside Transport Systems (e.g., hENT1 inhibition)
Human equilibrative nucleoside transporter 1 (hENT1) is a transmembrane protein responsible for the uptake of nucleosides and nucleoside analog drugs used in chemotherapy. Inhibition of hENT1 can modulate the efficacy of these drugs and has therapeutic potential in various diseases. Analogs of this compound have been explored as inhibitors of hENT1.
Research into C2-purine position analogs of S6-(4-nitrobenzyl)mercaptopurine riboside (NBMPR), a well-known hENT1 inhibitor, has provided insights into the structure-activity relationships for hENT1 inhibition. These studies have shown that substitutions on the purine ring can significantly impact binding affinity. While a direct nitrobenzyl group at the 7-position as in the subject compound is not explicitly detailed in the provided literature, the general findings on nitrobenzyl-substituted purines are relevant. For instance, the prototype inhibitor NBMPR itself contains a nitrobenzyl moiety and is a high-affinity ligand for hENT1 with a Kd in the low nanomolar range. nih.gov Structure-activity relationship studies indicate that the steric bulk at various positions on the purine ring influences the binding affinity to hENT1. nih.gov
The table below presents the inhibitory constants (Ki) for a selection of NBMPR analogs with modifications at the C2 position of the purine ring, demonstrating the impact of substitution on hENT1 binding.
| Compound | C2-Purine Substituent | Ki (nM) |
| NBMPR (1) | -H | 0.4 |
| NBTGR (2) | -NH2 | 7.9 |
| 7 | -F | 2.1 |
| 8 | -Cl | 12.3 |
| 9 | -Br | 13.9 |
Data for C2-purine position analogs of NBMPR. nih.gov
Molecular Target Identification and Validation Strategies in Cellular Contexts
Enzyme Inhibition Assays (e.g., Hsp90α, EGFR/HER2)
The purine scaffold is a common feature in inhibitors of various protein kinases and other enzymes. Analogs of this compound have been investigated for their ability to inhibit enzymes such as Heat shock protein 90 (Hsp90) and Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2).
Hsp90α Inhibition: Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer progression. A study focused on purine-based inhibitors targeting the hydrophobic binding pocket of Hsp90. While not the exact compound of interest, these analogs share the core purine structure. The inhibitory activities of these compounds were evaluated against Hsp90α.
EGFR/HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that are often overexpressed in various cancers, making them important therapeutic targets. A series of 6,7-disubstituted-7H-purine analogues were designed and synthesized as potential dual inhibitors of EGFR and HER2. These compounds were rationally designed by replacing the quinazoline (B50416) core of the known inhibitor lapatinib (B449) with a purine scaffold. The results showed that some of these purine analogs are potent dual inhibitors of EGFR and HER2. For example, compound 8e from this series exhibited IC50 values comparable to lapatinib.
The following table summarizes the enzymatic inhibitory activity of a representative 6,7-disubstituted-7H-purine analog against EGFR and HER2.
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) |
| 8e | 0.021 ± 0.007 | 0.019 ± 0.009 |
| Lapatinib | 0.019 ± 0.007 | 0.016 ± 0.003 |
Data for a representative 6,7-disubstituted-7H-purine analog.
Receptor Binding and Displacement Assays (e.g., SMO antagonists)
To confirm that the Hedgehog pathway inhibition by purine analogs is due to direct interaction with the SMO receptor, receptor binding and displacement assays are employed. As mentioned previously, a study on purine-based SMO antagonists utilized a BODIPY-cyclopamine displacement assay. Cyclopamine (B1684311) is a known SMO antagonist that binds directly to the receptor. In this assay, the ability of the test compound to displace a fluorescently labeled version of cyclopamine (BODIPY-cyclopamine) from the SMO receptor is measured. The successful displacement by the purine analog 4s confirmed its direct binding to SMO and its role as a competitive antagonist.
Transcriptional Regulation Analysis (e.g., PTCH and GLI1 expression)
A key validation of the mechanism of action for a Hedgehog pathway inhibitor is to demonstrate its effect on the downstream transcriptional targets of the pathway. The transcription factor GLI1 is activated upon SMO signaling and, in turn, upregulates the expression of target genes, including PTCH1 (a component of a negative feedback loop) and GLI1 itself.
In the study of the purine-based SMO antagonist 4s , its effect on the expression of PTCH and GLI1 was analyzed in cancer cells. The results showed a significant downregulation of both PTCH and GLI1 expression upon treatment with the compound. This provides strong evidence that the purine analog effectively blocks the Hedgehog signaling pathway at the level of or upstream of GLI1 activation, consistent with its role as a SMO antagonist.
Structure Activity Relationship Sar Studies of 6 Chloro 7 3 Nitrobenzyl 7h Purine Derivatives
Elucidating the Role of Substituents at the Purine (B94841) Ring Positions (C-2, C-6, N-7, N-9)
The biological activity of purine derivatives is highly dependent on the nature and position of substituents on the purine ring. Each position—C-2, C-6, N-7, and N-9—offers a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. mdpi.com
C-6 Position : The C-6 position is critical for the interaction of purine analogs with many biological targets. In the parent compound, this position is occupied by a chloro group. The chlorine atom is a key feature, serving as a versatile synthetic handle for introducing a wide range of substituents through nucleophilic aromatic substitution. researchgate.net This allows for the synthesis of diverse libraries of 6-substituted purine derivatives for biological screening. redalyc.orgresearchgate.net The electronegativity and size of the substituent at C-6 can significantly impact binding affinity. For instance, replacing the chloro group with various arylamines has been shown to increase kinase inhibitory activity, suggesting that aryl rings may engage in beneficial hydrophobic or π-stacking interactions within the target's binding site.
C-2 Position : Modification at the C-2 position can also profoundly affect biological activity. Introducing small substituents, such as a chlorine atom, has been shown to enhance the potency of some purine derivatives. mdpi.com However, the steric tolerance at this position is often limited. In some target classes, like certain kinases, the space around the C-2 position is restricted, and substituents larger than a proton may not be accommodated, leading to a loss of activity.
N-7 and N-9 Positions : The imidazole (B134444) portion of the purine ring contains two nitrogen atoms, N-7 and N-9, that can be substituted, typically via alkylation. The position of the substituent is crucial, as N-7 and N-9 isomers often exhibit distinct biological and physicochemical properties. nih.gov In 6-chloro-7-(3-nitrobenzyl)-7H-purine, the benzyl (B1604629) group is located at the N-7 position. Generally, N-9 substituted purines are thermodynamically more stable, while N-7 isomers are often the kinetic products of alkylation reactions. nih.gov The specific placement at N-7 can orient the 3-nitrobenzyl group into a unique region of a target's binding pocket, potentially leading to a distinct pharmacological profile compared to its N-9 counterpart.
Table 1: General Effects of Substituents on the Purine Ring
Impact of the 3-Nitrobenzyl Moiety on Biological Potency and Selectivity
Furthermore, aromatic nitro groups can be bioreduced in vivo to form reactive intermediates like hydroxylamines and nitrosoamines. cambridgemedchemconsulting.comWhile this can sometimes lead to toxicity, it can also be a mechanism of action, particularly for antimicrobial or anticancer agents, where these reactive species can damage cellular macromolecules in pathogens or cancer cells. nih.govTherefore, the 3-nitrobenzyl moiety can act as both a pharmacophore, contributing to target binding, and a potential toxicophore, contributing to the mechanism of cell killing. nih.gov
Correlation of Steric and Electronic Properties with Biological Activity
The biological activity of a molecule is a complex function of its steric (size and shape) and electronic (charge distribution, polarity) properties. In this compound, these properties are determined by the interplay of its three main components: the purine core, the C-6 chloro substituent, and the N-7 3-nitrobenzyl group.
Electronic Effects : The purine ring itself is an aromatic heterocyclic system. The chlorine atom at C-6 is an electron-withdrawing group, which influences the reactivity of the purine core, particularly for nucleophilic substitution reactions. The 3-nitrobenzyl group possesses a powerful electron-withdrawing nitro group that significantly polarizes the benzyl ring. nih.govThis creates a specific electronic footprint that can be recognized by a biological target, potentially forming directional interactions that are key to binding affinity. nih.gov
The combination of these properties—a polarized, sterically defined N-7 substituent and an electronically modified purine core—is essential for the molecule's pharmacological profile.
Regioselectivity and Isomeric Effects on Pharmacological Profiles (e.g., N7 vs. N9 isomers)
The alkylation of purines, such as the attachment of the 3-nitrobenzyl group, can occur at either the N-7 or N-9 position, leading to two different regioisomers. nih.govThe distinction between these isomers is not trivial, as they often possess different chemical stabilities and pharmacological activities. nih.govnih.gov The N-9 isomer is typically the thermodynamically more stable product and is often formed in higher yields under equilibrium conditions. nih.govIn contrast, the N-7 isomer, as specified in this compound, is frequently the kinetically favored product. nih.govchemrxiv.orgThe synthesis of a pure regioisomer, whether N-7 or N-9, is a significant challenge in purine chemistry and is critical for drug development to ensure a well-defined product with consistent biological activity.
Table 2: Comparison of N-7 and N-9 Purine Isomers
Scaffold Hopping and Bioisosteric Replacements in Purine Design
In modern drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization and the discovery of novel chemical entities. nih.govThese approaches can be applied to the this compound framework to improve its properties.
Bioisosteric Replacements : This approach focuses on replacing specific functional groups with other groups that have similar physicochemical properties (size, shape, electronic distribution), with the aim of improving the molecule's drug-like properties. cambridgemedchemconsulting.comFor this compound, several bioisosteric replacements could be considered:
For the C-6 Chloro Group : The chlorine atom could be replaced with other halogens (F, Br), a cyano group (-CN), or a trifluoromethyl group (-CF₃) to modulate electronic properties and metabolic stability.
For the 3-Nitro Group : The nitro group is often replaced in drug design due to potential toxicity concerns. cambridgemedchemconsulting.comCommon bioisosteres for an aromatic nitro group include cyano (-CN), sulfonyl (-SO₂R), and trifluoromethyl (-CF₃) groups. nih.govnih.govThese groups mimic the strong electron-withdrawing nature of the nitro group but may offer an improved safety profile. nih.govcambridgemedchemconsulting.com These strategies allow medicinal chemists to systematically explore the chemical space around the parent compound to design derivatives with superior therapeutic potential.
Table 3: Potential Bioisosteric Replacements
Table of Compounds
Table 4: List of Chemical Compounds Mentioned
Strategic Applications in Drug Discovery and Chemical Biology
6-Chloro-7-(3-nitrobenzyl)-7H-purine as a Versatile Synthetic Intermediate for Novel Bioactive Compounds
The chemical architecture of this compound makes it an exceptionally useful starting material for the synthesis of more complex and biologically active molecules. The chlorine atom at the C6 position is a key reactive handle, susceptible to nucleophilic substitution by a variety of functional groups. This allows for the introduction of diverse side chains, which is a critical step in the structure-activity relationship (SAR) studies of new drug candidates.
The versatility of 6-chloropurines as synthetic intermediates is well-documented in the scientific literature. They serve as precursors for a wide range of derivatives with varied biological activities, including but not limited to, anticancer, antiviral, and antimicrobial agents. For instance, the nucleophilic substitution of the chlorine atom is a common strategy to introduce amino, alkoxy, and thioether moieties, leading to compounds that can mimic endogenous purines and interact with various enzymes and receptors.
Table 1: Potential Bioactive Compounds Derived from 6-Chloropurine (B14466) Intermediates
| Derivative Class | Synthetic Transformation | Potential Biological Activity |
| 6-aminopurines | Nucleophilic substitution with amines | Kinase inhibition, antiviral, anticancer |
| 6-alkoxypurines | Nucleophilic substitution with alcohols | Cytotoxic, anti-inflammatory |
| 6-thiopurines | Nucleophilic substitution with thiols | Immunosuppressive, anticancer |
| Fused heterocycles | Intramolecular cyclization reactions | Varied, depending on the fused ring system |
Lead Compound Identification and Optimization Strategies Based on Purine (B94841) Scaffolds
The purine core is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes purine derivatives, such as this compound, excellent starting points for the identification of new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
Once a purine-based hit is identified from a screening campaign, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Common optimization strategies for purine scaffolds include:
Modification at the C6 position: As mentioned, the chlorine atom in this compound is a prime site for modification. Introducing different substituents can modulate the compound's interaction with the target protein.
Substitution at other positions: The C2 and C8 positions of the purine ring can also be functionalized to explore additional binding interactions and improve selectivity.
Modification of the N7-substituent: The 3-nitrobenzyl group can be modified or replaced with other substituents to fine-tune the compound's properties. For example, altering the electronic nature or steric bulk of this group can impact target binding and solubility.
This iterative process of chemical synthesis and biological testing allows medicinal chemists to refine the lead compound into a drug candidate with the desired therapeutic profile.
Development of Chemical Probes for Investigating Biological Mechanisms
Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, thereby enabling the study of its function in a cellular or in vivo context. The purine scaffold is an excellent foundation for the development of such probes due to its inherent ability to interact with a wide range of proteins.
Derivatives of this compound can be readily converted into chemical probes by incorporating reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels. These tags allow for the visualization, isolation, and identification of the protein targets of the purine-based compound.
Table 2: Components of a Purine-Based Chemical Probe
| Component | Function | Example |
| Purine Scaffold | Provides the core structure for target binding. | This compound derivative |
| Reactive Group | Allows for covalent attachment to the target protein. | Photoaffinity label (e.g., benzophenone) |
| Reporter Tag | Enables detection and/or isolation of the probe-target complex. | Biotin, Fluorescent dye (e.g., FAM, TAMRA) |
| Linker | Connects the purine scaffold to the reporter tag without interfering with target binding. | Alkyl chain, polyethylene glycol (PEG) |
The development of such chemical probes is instrumental in target identification and validation, which are crucial steps in the early stages of drug discovery. nih.govopentargets.org
Rational Design Approaches for Overcoming Resistance Mechanisms (e.g., SMO antagonists)
Drug resistance is a major challenge in the treatment of many diseases, including cancer. Rational drug design, which relies on a detailed understanding of the three-dimensional structure of the target protein, can be used to develop new inhibitors that are effective against resistant forms of the target. The purine scaffold has been successfully employed in the rational design of inhibitors to overcome drug resistance.
A notable example is in the development of antagonists for the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. While the first-generation SMO antagonist vismodegib has been successful, resistance can emerge through mutations in the SMO protein. Researchers have designed new purine-based SMO antagonists that can overcome this resistance by binding to the target in a different manner or by accommodating the structural changes caused by the mutations.
The design of these second-generation inhibitors often involves computational modeling to predict how different purine derivatives will interact with the mutant forms of the target protein. This allows for the synthesis of compounds with improved efficacy against resistant cancer cells.
Integration into High-Throughput Screening Libraries
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for their biological activity. Chemical libraries used for HTS are collections of stored chemicals, and their diversity is crucial for increasing the chances of finding a novel hit.
Purine derivatives, including compounds like this compound and its analogs, are valuable additions to HTS libraries. chemdiv.comnih.gov The "privileged" nature of the purine scaffold ensures that these compounds have a higher probability of interacting with a diverse range of biological targets.
The synthesis of focused libraries of purine derivatives, where systematic modifications are made around the purine core, is a common strategy to explore a defined chemical space. These libraries can be designed to target specific protein families, such as kinases or G-protein coupled receptors (GPCRs), where purines are known to bind. The inclusion of compounds like this compound in these libraries provides a starting point for the discovery of new and innovative medicines. ku.edu
Future Research Directions and Unexplored Avenues in 6 Chloro 7 3 Nitrobenzyl 7h Purine Research
Development of Novel and Efficient Synthetic Pathways
The synthesis of purine (B94841) derivatives is a well-established field, yet there is always room for innovation to improve efficiency, yield, and stereoselectivity. Future research could focus on developing novel synthetic routes to 6-Chloro-7-(3-nitrobenzyl)-7H-purine that are more atom-economical and environmentally friendly.
One potential avenue is the refinement of existing methods, such as the alkylation of 6-chloropurine (B14466). A common synthetic strategy for analogous compounds involves the reaction of a purine with a benzyl (B1604629) halide in the presence of a base. For instance, the synthesis of 6-chloro-9-(4-trifluoromethylbenzyl)-9H-purine has been achieved through the condensation of 5-amino-6-chloro-4-[(4-trifluoromethylbenzyl)amino]pyrimidine with triethylorthoformate and para-toluenesulfonic acid. researchgate.net A similar, multi-step synthesis could be envisioned for the 7-substituted isomer.
Future synthetic research could explore:
Microwave-assisted organic synthesis (MAOS): To reduce reaction times and potentially improve yields.
Flow chemistry: For safer, more scalable, and continuous production.
Biocatalysis: Employing enzymes to achieve high regioselectivity and stereoselectivity, which is particularly crucial for developing chiral derivatives.
A hypothetical synthetic pathway, based on established purine chemistry, is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 6-chloropurine | 3-nitrobenzyl bromide, K₂CO₃, DMF | This compound and 6-Chloro-9-(3-nitrobenzyl)-9H-purine |
| 2 | Mixture from Step 1 | Chromatographic separation | Isolated this compound |
Identification of Unexplored Biological Targets and Signaling Pathways
The biological activity of purine analogs is diverse, often targeting key enzymes and receptors involved in cellular signaling. drugbank.com A crucial area of future research for this compound will be the identification of its specific biological targets and the elucidation of the signaling pathways it modulates.
Initial screening efforts could involve broad-panel kinase assays, as many purine derivatives are known to be kinase inhibitors. For example, a study on various purine derivatives identified them as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com Given the prevalence of purinergic receptors in various physiological processes, investigating the interaction of this compound with these receptors could also be a fruitful avenue. nih.govnih.gov
Future investigations should aim to:
Identify protein binding partners: Utilizing techniques like affinity chromatography and mass spectrometry.
Characterize enzyme inhibition kinetics: To determine the potency and mechanism of action against identified targets.
Map signaling pathway modulation: Using transcriptomic and proteomic approaches to understand the downstream effects of target engagement.
| Potential Target Class | Specific Examples | Rationale |
| Kinases | Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases | Purine scaffold is a common feature in many kinase inhibitors. |
| Polymerases | DNA and RNA Polymerases | Purine analogs can act as fraudulent nucleosides, disrupting nucleic acid synthesis. |
| Purinergic Receptors | P2X, P2Y Receptors | The purine core may allow for interaction with receptors that bind endogenous purines like ATP. nih.gov |
| Other Enzymes | Purine Nucleoside Phosphorylase (PNP) | Inhibition of PNP can have immunomodulatory effects. |
Application of Advanced In Vitro and Ex Vivo Model Systems for Efficacy and Selectivity Profiling
To comprehensively evaluate the therapeutic potential of this compound, it is essential to move beyond simple cell-line-based assays and utilize more sophisticated model systems that better recapitulate human physiology.
Advanced in vitro models, such as 3D organoids and co-culture systems, can provide more relevant insights into a compound's efficacy and selectivity. mdpi.com For instance, if the compound shows anticancer potential, its effects could be tested on patient-derived tumor organoids. Ex vivo models, using fresh patient tissues, can also offer valuable predictive data on drug response. rug.nlnih.gov
Future profiling should include:
3D Spheroid and Organoid Cultures: To assess drug penetration and efficacy in a more tissue-like environment.
Patient-Derived Xenografts (PDX) ex vivo cultures: To test activity against a heterogeneous population of cancer cells from a patient's tumor.
Microfluidic "organ-on-a-chip" models: To study the compound's effects on interconnected organ systems and predict potential toxicities.
Integration of Cheminformatics and Artificial Intelligence for De Novo Design and Prediction
Cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid design and evaluation of novel compounds. mdpi.com These computational tools can be leveraged to explore the chemical space around this compound and design new derivatives with improved properties.
De novo design algorithms can generate novel molecular structures based on a desired activity profile. Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of newly designed compounds, prioritizing the most promising candidates for synthesis. nih.gov
Future computational efforts should focus on:
Virtual Screening: To identify potential biological targets for this compound by docking it against libraries of protein structures.
Generative AI Models: To design novel purine derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Predictive ADMET models: To forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs, reducing late-stage attrition.
Exploration of Prodrug Strategies and Targeted Delivery Systems for Purine Derivatives
Many promising drug candidates fail due to poor pharmacokinetic properties, such as low solubility or rapid metabolism. nih.gov Prodrug strategies, which involve chemically modifying a drug to improve its delivery and release, can overcome these limitations. acs.org For purine derivatives, this could involve ester or carbamate linkages to enhance membrane permeability. mdpi.com
Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing off-target side effects. nih.gov For a compound like this compound, this could involve encapsulation in nanoparticles or conjugation to antibodies that recognize specific cell surface markers. nih.gov
Future research in this area could explore:
Enzyme-cleavable prodrugs: Designing derivatives that are activated by enzymes specifically expressed in the target tissue (e.g., tumors).
Nanoparticle formulations: Using liposomes or polymeric nanoparticles to improve solubility and circulation time. nih.gov
Antibody-drug conjugates (ADCs): Linking the purine derivative to a monoclonal antibody for targeted delivery to cancer cells.
Q & A
Q. What are the optimal synthetic routes for preparing 6-Chloro-7-(3-nitrobenzyl)-7H-purine?
- Methodological Answer : The synthesis of N7-substituted purines like this compound typically involves alkylation of a purine base. For example, a modified procedure from Oumata et al. (2008) uses 2,6-dichloro-9H-purine as the starting material, reacted with a nitrobenzyl halide (e.g., 3-nitrobenzyl bromide) in a polar aprotic solvent like DMSO. Potassium carbonate is added as a base to deprotonate the purine N7 position, promoting alkylation. The reaction is stirred at 288–291 K for 8–12 hours. Separation of N7 and N9 isomers requires column chromatography (silica gel, petroleum ether/ethyl acetate 1:1 v/v) .
Q. How can the purity and identity of this compound be verified post-synthesis?
- Methodological Answer : Characterization should include:
- Melting Point Analysis : Compare observed mp with literature values (e.g., similar N7-substituted purines exhibit m.p. 425–427 K) .
- NMR Spectroscopy : Use -NMR to confirm substitution patterns. For example, the 3-nitrobenzyl group shows aromatic protons at δ 7.5–8.5 ppm, and the purine H8 proton typically appears as a singlet near δ 8.3 ppm .
- Elemental Analysis : Ensure calculated and observed C/H/N/O percentages align within ±0.3% .
Q. What solvents and reaction conditions minimize byproduct formation during alkylation?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMSO) to stabilize the transition state and enhance reaction efficiency.
- Maintain temperatures below 300 K to avoid decomposition.
- Excess alkylating agent (1.5–2 equivalents) and prolonged reaction times (8–12 hours) improve yield but require careful monitoring to prevent over-alkylation .
Advanced Research Questions
Q. How can N7/N9 isomer ratios be controlled during alkylation of purines?
- Methodological Answer : Isomer selectivity depends on steric and electronic factors. For N7 preference:
- Use bulky alkylating agents (e.g., 3-nitrobenzyl groups) to sterically disfavor N9 substitution.
- Employ weak bases (e.g., KCO) to selectively deprotonate the more acidic N7 position (pKa ~8.5 vs. N9 pKa ~10.5).
- Monitor isomer ratios via HPLC or -NMR, as N7 isomers often exhibit distinct H8 chemical shifts .
Q. What computational methods predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the molecule’s electron density and frontier orbitals. For example, the nitro group’s electron-withdrawing effect reduces HOMO energy, influencing electrophilic substitution patterns.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., deuterochloroform for X-ray-quality crystals) .
Q. How can crystallographic data resolve ambiguities in structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for structural confirmation. Key steps:
- Grow crystals via slow evaporation from deuterated chloroform.
- Refine using software like SHELXL, focusing on anisotropic displacement parameters for heavy atoms (Cl, N).
- Validate bond lengths (e.g., purine C–N bonds average 1.33 Å) and angles against similar structures in the Cambridge Structural Database .
Q. What strategies mitigate decomposition during storage or handling of nitrobenzyl-substituted purines?
- Methodological Answer :
- Store under inert atmosphere (argon) at 253 K to prevent hydrolysis or oxidation.
- Avoid prolonged exposure to light, as nitro groups can undergo photodegradation.
- Use stabilizers like BHT (butylated hydroxytoluene) in solution phases .
Q. How do substituents on the benzyl group (e.g., nitro vs. chloro) modulate biological activity?
- Methodological Answer :
- SAR Studies : Compare IC values in enzyme assays (e.g., kinase inhibition) for analogs with varied substituents.
- Electrostatic Potential Maps : Calculate using DFT to correlate nitro groups’ electron-withdrawing effects with binding affinity changes.
- LogP Measurements : Assess lipophilicity via HPLC to predict membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
